2-[(Pyridin-2-ylmethyl)amino]propan-1-ol
CAS No.: 797026-88-1
Cat. No.: VC12020520
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 797026-88-1 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-(pyridin-2-ylmethylamino)propan-1-ol |
| Standard InChI | InChI=1S/C9H14N2O/c1-8(7-12)11-6-9-4-2-3-5-10-9/h2-5,8,11-12H,6-7H2,1H3 |
| Standard InChI Key | UNXXZZBCTYIRIR-UHFFFAOYSA-N |
| SMILES | CC(CO)NCC1=CC=CC=N1 |
| Canonical SMILES | CC(CO)NCC1=CC=CC=N1 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted at the 2-position with a methylamino-propanol group. Key structural descriptors include:
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IUPAC Name: 2-(pyridin-2-ylmethylamino)propan-1-ol.
The pyridine ring contributes aromaticity and basicity, while the propanol-amine moiety introduces hydrogen-bonding capabilities and stereochemical flexibility.
Predicted Physicochemical Properties
Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 167.11789 | 136.5 |
| [M+Na]⁺ | 189.09983 | 147.6 |
| [M-H]⁻ | 165.10333 | 138.0 |
These values suggest moderate molecular rigidity, influenced by the planar pyridine ring and flexible propanol chain.
Synthesis and Preparation Strategies
Critical Reaction Parameters
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Reducing Agents: Sodium borohydride (NaBH₄) is typically employed for imine reduction, ensuring mild conditions and high yields.
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Solvent Systems: Methanol or ethanol are preferred due to their polarity and compatibility with borohydride reagents.
Experimental and Computational Data
Crystallographic Insights
The copper complex crystallizes in the monoclinic space group P2₁/c, with unit cell parameters:
Hydrogen bonding between the alcohol group and nitrate anions stabilizes the crystal lattice, underscoring the compound’s role in supramolecular assembly .
Spectroscopic Characterization
While experimental spectra for 2-[(pyridin-2-ylmethyl)amino]propan-1-ol are unavailable, FT-IR data for its copper complex reveals:
Challenges and Future Directions
Knowledge Gaps
No peer-reviewed studies directly investigate this compound’s biological activity, synthetic scalability, or material properties . Patent literature also lacks coverage, indicating untapped commercial potential .
Research Opportunities
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Pharmacological Screening: Evaluate antimicrobial or receptor-binding activity.
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Ligand Design: Exploit its tridentate coordination capability for transition-metal catalysts.
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Synthetic Optimization: Develop scalable routes using flow chemistry or biocatalysis.
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